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Compound of Interest

Compound Name: MNI-caged-L-glutamate

Cat. No.: B1677367 Get Quote

Introduction

MNI-caged-L-glutamate is a photolabile compound that has become an indispensable tool in

neuroscience for the precise spatial and temporal control of glutamate release.[1][2] By

covalently attaching a 4-methoxy-7-nitroindolinyl (MNI) "cage" group to the glutamate molecule,

its biological activity is temporarily blocked. Upon illumination with near-UV or focused infrared

light, the MNI cage is cleaved, rapidly releasing active L-glutamate. This "uncaging" process

allows researchers to mimic synaptic transmission, map neural circuits, and investigate the

properties of individual synapses with high precision.[1][2][3]

MNI-caged-L-glutamate is particularly well-suited for two-photon (2P) laser scanning

microscopy, which enables the release of glutamate in a highly localized volume, comparable

to the size of a single dendritic spine.[2][3] This has revolutionized the study of synaptic

plasticity, allowing for the induction of long-term potentiation (LTP) and long-term depression

(LTD) at individual synapses.[4]

Key Applications:

High-Resolution Synaptic Mapping: Determining the spatial distribution and strength of

synaptic inputs onto a neuron.[1]

Dendritic Integration Studies: Investigating how neurons process synaptic inputs arriving at

different dendritic locations.[5]
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Single-Spine Plasticity: Inducing and studying structural and functional plasticity (sLTP and

sLTD) at the level of individual dendritic spines.[4]

Circuit Connectivity Analysis: Elucidating the functional connections between neurons in a

microcircuit.[1]

Combining with Calcium Imaging: Correlating synaptic activation with postsynaptic calcium

dynamics.[6][7]

Physicochemical and Photolytic Properties
MNI-caged-L-glutamate possesses a unique set of properties that make it effective for

neurobiological experiments. It is water-soluble, stable at physiological pH, and resistant to

hydrolysis.[4][8] Importantly, it is pharmacologically inactive at glutamate receptors and

transporters in its caged form, even at millimolar concentrations. However, a critical

consideration is its known antagonistic effect on GABA-A receptors at concentrations

commonly used for two-photon uncaging.[4][8][9][10]

Property Value Reference

Molecular Weight 323.3 g/mol [8]

Formula C₁₄H₁₇N₃O₆ [8]

Solubility Soluble to 50 mM in water [8]

Storage
Store at -20°C, protect from

light
[8]

One-Photon (1P) Excitation 300 - 380 nm [8]

Two-Photon (2P) Excitation

Max
~720 nm [4]

Quantum Yield (Φ) 0.065 - 0.085 [8]

2P Action Cross-Section (δu) ~0.06 GM at 730 nm

Photo-release Half-time ~200 ns [8]
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Experimental Protocols
Brain Slice Preparation
Healthy brain slices are critical for successful uncaging experiments. The N-methyl-D-

glucamine (NMDG) protective recovery method is recommended for enhancing neuronal

preservation and overall slice viability, especially for mature animals.[11]

Brief Protocol:

Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-based slicing

solution.

Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) in the same ice-cold

NMDG solution using a vibratome.

Transfer slices to a recovery chamber containing NMDG solution at 32-34°C for a brief

recovery period (e.g., 10-15 minutes).

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) at room

temperature for at least 1 hour before recording.

Solutions Preparation
MNI-caged-L-glutamate Stock Solution (10 mM)[12]

Obtain the batch-specific formula weight from the supplier vial.

Add sterile water to the vial to achieve a final concentration of 10 mM.

Prepare this solution at room temperature, as the compound can precipitate on ice.

Vortex gently to dissolve.

Aliquot into single-use tubes, protect from light, and store at -20°C. The stock solution is

stable for months to years.[12]

Recording ACSF with MNI-caged-L-glutamate
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For experiments, thaw a stock solution aliquot and add it to the recording ACSF to achieve

the desired final concentration.

Typical Final Concentrations:

One-Photon Uncaging: 0.2 mM - 1 mM[12][13]

Two-Photon Uncaging: 2.5 mM - 10 mM[4][5][14]

The precise concentration can be confirmed post-experiment via UV-visible absorption

spectroscopy.[6]

Important: Due to the antagonism of GABA-A receptors, it may be necessary to conduct

experiments in the presence of tetrodotoxin (TTX, e.g., 1 µM) to block action potentials and

prevent epileptiform activity.[4]

Two-Photon Glutamate Uncaging Protocol
This protocol outlines the steps for evoking and recording uncaging-evoked excitatory

postsynaptic currents (uEPSCs) from a single dendritic spine.

Equipment:

Two-photon laser-scanning microscope.

Mode-locked Ti:Sapphire laser tuned to ~720 nm.[4]

Whole-cell patch-clamp electrophysiology setup.

Perfusion system for ACSF.

Methodology:

Slice Placement: Place a healthy brain slice in the recording chamber and perfuse with

ACSF containing the final concentration of MNI-caged-L-glutamate (e.g., 2.5 mM).[4]

Neuron Identification: Identify a target neuron (e.g., a pyramidal neuron) for recording.

Neurons can be pre-labeled with fluorescent proteins (e.g., via viral transfection) or filled with
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a fluorescent dye (e.g., Alexa Fluor 488 or 594) through the patch pipette.[4][7]

Electrophysiological Recording: Establish a whole-cell patch-clamp recording from the

selected neuron. For recording excitatory currents, voltage-clamp the cell at the reversal

potential for inhibition (approx. -70 mV).[4][12]

Dendrite and Spine Imaging: Using the two-photon microscope, navigate to a dendrite of the

patched cell and acquire a high-resolution image stack to identify individual dendritic spines.

Select a well-isolated spine for stimulation.[7]

Uncaging Stimulus Calibration:

Position the laser spot adjacent to the head of the target spine.[7]

Deliver brief laser pulses (0.25 - 4 ms duration) at ~720 nm.[4]

Adjust the laser power and pulse duration to elicit a uEPSC with an amplitude that mimics

a miniature EPSC or a quantal response (~10 pA recorded at the soma).[4] This

calibration is crucial and may vary between experiments.

Data Acquisition:

Once calibrated, deliver a series of uncaging pulses (e.g., 5-7 pulses at 0.1 Hz) to record

stable uEPSCs.[4]

For plasticity experiments, a high-frequency uncaging stimulus (e.g., 0.5-2 Hz) can be

applied to induce spine enlargement (sLTP).[4][15]

Simultaneously acquire electrophysiological data and time-lapsed two-photon images of

the spine to correlate functional and structural changes.

Data and Analysis
The primary data collected are the uncaging-evoked postsynaptic potentials or currents

(uEPSPs/uEPSCs) and fluorescent images of dendritic spines. Analysis often involves

measuring the amplitude and kinetics of uEPSCs and quantifying changes in spine volume,

which is calculated from the fluorescence intensity of the dye-filled spine.[16]
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Parameter
MNI-Glutamate
uEPSP

Spontaneous EPSP
(sEPSP)

Reference

Amplitude 0.65 ± 0.06 mV 0.86 ± 0.07 mV [14]

10-90% Rise Rate 0.063 ± 0.01 mV/ms 0.25 ± 0.03 mV/ms [14]

Duration 124.6 ± 17.1 ms 50.4 ± 4 ms [14]
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Caption: Workflow for a two-photon glutamate uncaging experiment.
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Caption: Signaling cascade following glutamate uncaging at a synapse.
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Caption: Key components of a two-photon uncaging experimental setup.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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